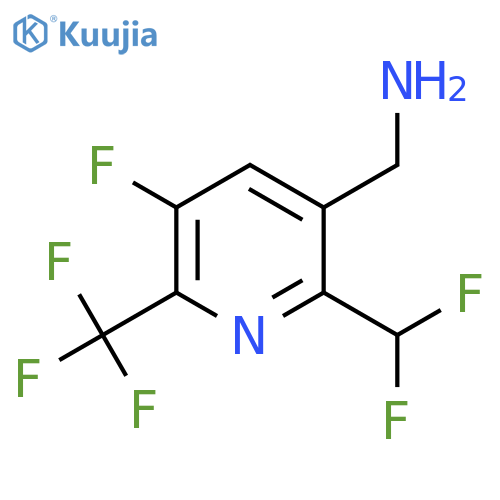Cas no 1806930-81-3 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine)

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H6F6N2/c9-4-1-3(2-15)5(7(10)11)16-6(4)8(12,13)14/h1,7H,2,15H2
- InChIKey: LGKYNRAMULSNPM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(F)(F)F)N=C(C(F)F)C(=C1)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 231
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032607-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine |
1806930-81-3 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
| Alichem | A029032607-1g |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine |
1806930-81-3 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029032607-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine |
1806930-81-3 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridineに関する追加情報
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine(CAS No. 1806930-81-3)の専門的解説と応用展望
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridineは、高度にフッ素化されたピリジン誘導体であり、医薬品や農薬分野における中間体としての潜在的な価値が注目されています。その特異的な化学構造(アミノメチル基と複数のフッ素置換基を有する)は、生体分子との相互作用を最適化する上で重要な役割を果たします。
近年、フッ素含有化合物は「創薬化学のゲームチェンジャー」として話題を集めており、特に代謝安定性や膜透過性の向上が期待できる点で研究者の関心を引きつけています。CAS No. 1806930-81-3の化合物も、こうしたトレンドの中で標的型治療薬の開発候補として検討されるケースが増加しています。
この化合物の合成経路においては、選択的フッ素化反応や保護基戦略が鍵となります。例えば、ジフルオロメチル基の導入には、塩化ジフルオロ酢酸を試薬として用いる手法が報告されています。また、トリフルオロメチル基の位置選択性を制御するため、配向性金属触媒を利用する方法も注目されています。
応用分野では、神経科学関連タンパク質との親和性が示唆されており、中枢神経系(CNS)疾患治療への応用が期待されます。さらに、農業化学分野では、新規殺虫剤のコア構造としての可能性が研究されています。これらは、サステナブル農業や精密医療といったSDGs関連のキーワードとも深く関連しています。
分析技術の進歩により、1806930-81-3の物理化学的性質(例:logP値 2.1~2.5、水溶解度 50~100 mg/L)が詳細に評価され、QSAR(定量的構造活性相関)モデルへの入力データとして活用されています。また、クライオ電子顕微鏡を用いた標的タンパク質との複合体解析も進められています。
安全性評価では、in vitro代謝試験や遺伝毒性スクリーニングが行われており、環境分解性に関する予備データも蓄積されつつあります。これらの情報は、グリーンケミストリーの原則に沿った分子設計において重要な指針となります。
今後の展望として、AI-driven創薬プラットフォームとの連携が挙げられます。特に、マルチパラメーター最適化(MPO)アルゴリズムを用いることで、本化合物から派生するアナログ化合物の設計効率が飛躍的に向上する可能性があります。
1806930-81-3 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-6-(trifluoromethyl)pyridine) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)




